Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrrole ring, and an ethyl ester group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to target carcinogenic heavy metal ions, such as lead , and have shown potent activities against various cancer cell lines .
Mode of Action
Similar compounds have been used for the significant detection of carcinogenic heavy metal ions, such as lead, via a reliable electrochemical approach .
Biochemical Pathways
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrole ring under specific reaction conditions, such as using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-4-22-18(21)17-11(2)14(12(3)20-17)9-19-8-13-5-6-15-16(7-13)24-10-23-15;/h5-7,19-20H,4,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCYVNRTSMUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC3=C(C=C2)OCO3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.